![molecular formula C18H25N3O B7456974 2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456974.png)
2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as CMPD101 and has been studied for its potential use in treating various diseases.
Mechanism of Action
CMPD101 works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In neurodegenerative disorders, CMPD101 has been shown to inhibit the formation of amyloid plaques and reduce neuroinflammation.
Biochemical and Physiological Effects
CMPD101 has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to reduce tumor growth and inflammation, as well as improve cognitive function in animal models of neurodegenerative disorders. Additionally, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
CMPD101 is a relatively new compound and has not been extensively studied in humans. However, it has shown promising results in animal models and has a low toxicity profile. One limitation of using CMPD101 in lab experiments is the limited availability of the compound. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on CMPD101. One area of interest is its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to optimize the synthesis process and increase the availability of the compound for scientific research.
Conclusion
CMPD101 is a promising compound that has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. It has shown promising results in animal models and has a low toxicity profile. Further research is needed to fully understand its mechanism of action and potential side effects, as well as optimize the synthesis process and increase the availability of the compound for scientific research.
Synthesis Methods
CMPD101 can be synthesized using a multi-step process that involves the reaction of 2-cyano-6-methyl-4-pyridone with cycloheptylmethylamine. The reaction results in the formation of an intermediate compound that is further reacted with methyl iodide to form CMPD101. This process has been optimized to yield a high purity compound suitable for scientific research.
Scientific Research Applications
CMPD101 has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[[cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-9-10-17-19-15(11-18(22)21(17)12-14)13-20(2)16-7-5-3-4-6-8-16/h9-12,16H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZXMUNMRYJIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CN(C)C3CCCCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)
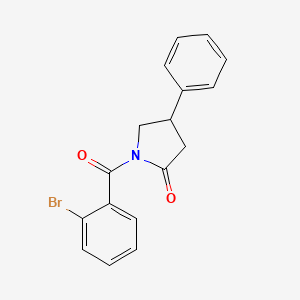
![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)
![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
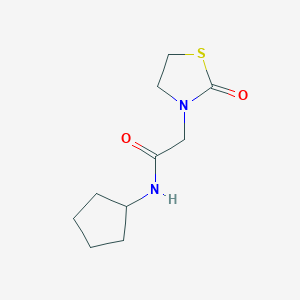
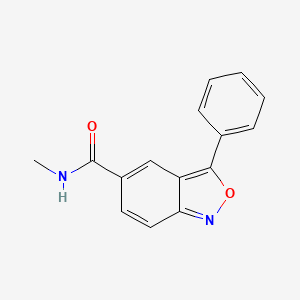
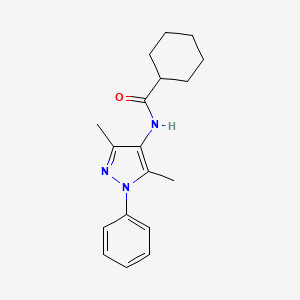
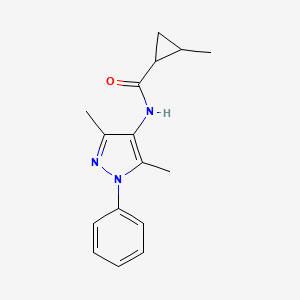

![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)

![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide](/img/structure/B7456967.png)